molecular formula C23H23N3O3S B2354533 N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1113112-92-7

N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2354533
CAS No.: 1113112-92-7
M. Wt: 421.52
InChI Key: RATGARJVBADKDI-UHFFFAOYSA-N
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Description

N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the pyrrole and benzyl groups. Common reagents and conditions include:

    Thienopyridine synthesis: This can be achieved through cyclization reactions involving thiophene and pyridine derivatives.

    Pyrrole introduction: Pyrrole can be introduced via nucleophilic substitution or coupling reactions.

    Benzylation: The benzyl group can be introduced using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: A class of compounds with similar core structures.

    Pyrrole derivatives: Compounds containing the pyrrole ring.

    Benzylated compounds: Compounds with benzyl groups attached.

Uniqueness

N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-3-28-18-10-9-16(14-19(18)29-4-2)15-25-22(27)21-20(26-12-5-6-13-26)17-8-7-11-24-23(17)30-21/h5-14H,3-4,15H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATGARJVBADKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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